molecular formula C20H15ClN2O3S3 B281498 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide

Cat. No. B281498
M. Wt: 463 g/mol
InChI Key: YFGDFURNAZJIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in inflammation, immunity, and cancer.

Mechanism of Action

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 exerts its effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. By blocking the activation of NF-κB, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 reduces the expression of pro-inflammatory genes and promotes apoptosis in cancer cells (5).
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 induces cell cycle arrest and apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins (6). In addition, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 has been shown to inhibit angiogenesis, the process by which new blood vessels form, which is essential for cancer growth and metastasis (7). In animal models of inflammation, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues (8). In neurodegenerative disorders, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 has been shown to reduce oxidative stress and inflammation, which are major contributors to neuronal damage (9).

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 is its potency and specificity for the NF-κB pathway, which makes it a useful tool for studying the role of NF-κB in various diseases. However, one limitation of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 is its potential toxicity, which may limit its use in vivo. In addition, the effects of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 may be cell-type dependent, which may complicate its use in different cell types and tissues.

Future Directions

There are several potential future directions for research on N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to investigate its potential use in combination with other therapies, such as chemotherapy and radiotherapy, to enhance their efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 and to identify potential biomarkers for patient selection and monitoring.
In conclusion, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 is a synthetic compound that has shown promise as a therapeutic agent in various diseases. Its potent inhibition of the NF-κB pathway makes it a useful tool for studying the role of NF-κB in disease pathogenesis, and its potential therapeutic applications warrant further investigation.

Synthesis Methods

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with 4-chloro-3-methylbenzenesulfonyl chloride to form N-(2-chloro-4-methylphenyl)-3-(1,3-benzothiazol-2-ylsulfanyl)propanamide. This intermediate is then reacted with 4-hydroxybenzenesulfonyl chloride to yield N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 (1).

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway (2). Inflammation is also regulated by the NF-κB pathway, and N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 has been shown to reduce inflammation in various animal models (3). In neurodegenerative disorders, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide 11-7082 has been shown to protect neurons from oxidative stress and inflammation (4).

properties

Molecular Formula

C20H15ClN2O3S3

Molecular Weight

463 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide

InChI

InChI=1S/C20H15ClN2O3S3/c1-12-10-14(7-8-15(12)21)29(25,26)23-13-6-9-17(24)19(11-13)28-20-22-16-4-2-3-5-18(16)27-20/h2-11,23-24H,1H3

InChI Key

YFGDFURNAZJIEL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)Cl

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

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